molecular formula C11H23NOS B1668116 Butylate CAS No. 2008-41-5

Butylate

Cat. No.: B1668116
CAS No.: 2008-41-5
M. Wt: 217.37 g/mol
InChI Key: BMTAFVWTTFSTOG-UHFFFAOYSA-N
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Description

Butylate is a chemical compound known for its various applications in different fields. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, has found its use in industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Butylate, also known as Butylat, primarily targets the intestinal microbiota . It is synthesized in the gut and performs most of its functions there . It has been discovered that this compound can enter the portal vein and interact with various organs . It has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .

Mode of Action

This compound interacts with its targets through a variety of mechanisms. It acts as a microbiome modulator , anti-inflammatory agent , anti-obesity agent , metabolic pathways regulator , anti-angiogenesis agent , and antioxidant . It also serves as an epigenetic regulator , responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Pharmacokinetics

This compound is synthesized in the gut and can enter the portal vein to interact with various organs . It is well known for its anti-inflammatory properties and has a range of immune system-related properties . As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways .

Result of Action

This compound exhibits a wide variety of biological activities in different pathways including energy homeostasis , glucose and lipid metabolism , inflammation , oxidative stress , neural signaling , and epigenetic modulation . It enhances the gut barrier function of intestinal epithelial cells, exerts anti-inflammatory effects, and suppresses the occurrence of colorectal cancer . It also increases mitochondrial mass and influences the expression of genes involved in mitochondrial homeostasis .

Action Environment

The fermentation of dietary fiber or resistance starch in the colon is a significant source of this compound . When fiber is added to the diet, the amount of butyrate produced along the intestinal lumen depends on its chemical structure, solubility, and degree of polymerization . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as diet and gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylate can be synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. One common method involves the reaction of butyric acid with butanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. Large-scale reactors are used where butyric acid and butanol are continuously fed into the system, and the ester product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butyric acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of butanol.

    Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.

Major Products

    Oxidation: Butyric acid and other carboxylic acids.

    Reduction: Butanol.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Butylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with similar properties but different applications.

    Butyl butyrate: Used in flavorings and fragrances, similar to Butylate.

    Butylateed hydroxytoluene (BHT): An antioxidant used in food preservation.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.

Properties

IUPAC Name

S-ethyl N,N-bis(2-methylpropyl)carbamothioate
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InChI

InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3
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InChI Key

BMTAFVWTTFSTOG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)N(CC(C)C)CC(C)C
Source PubChem
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Molecular Formula

C11H23NOS
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DSSTOX Substance ID

DTXSID7023936
Record name Butylate
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Molecular Weight

217.37 g/mol
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Physical Description

Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline]
Record name Butylate
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Boiling Point

137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9
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Flash Point

240 °F (116 °C) - closed cup
Record name Butylate
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Solubility

In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one
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Density

0.9402 at 25 °C
Record name Butylate
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Vapor Pressure

0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C
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Mechanism of Action

Inhibition of lipid synthesis- not ACCase inhibition.
Record name Butylate
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Color/Form

Colorless liquid, Clear amber-to-yellow liquid

CAS No.

2008-41-5
Record name Butylate
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Record name Butylate [BSI:ISO]
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Record name Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester
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Record name BUTYLATE
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Record name Butylate
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Synthesis routes and methods

Procedure details

43.4 g. (0.2 mole) of O-ethyl N,N-diisobutyl-thiocarbamate are introduced into a 100 ml. round-bottomed flask, and 2.5 g. of diethyl sulfate are added. The mixture is refluxed for 90 minutes on an oil bath heated to 160°C, and thereafter the product is isolated by vacuum distillation. 39.8 g. (92 %) of S-ethyl N,N-diisobutyl-thiocarbamate are obtained; b.p.: 137°-138°C/20 Hgmm., nD25 = 1.4689.
Name
O-ethyl N,N-diisobutyl-thiocarbamate
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Which weed species are generally susceptible to Butylate?

A1: Research indicates that this compound effectively controls various weed species, including barnyardgrass (Echinochloa crus-galli), giant foxtail (Setaria faberi), green foxtail (Setaria viridis), robust-purple foxtail (Setaria viridis var. robusta-purpurea), and yellow foxtail (Setaria lutescens). []

Q2: How does this compound's effectiveness relate to seed size in certain grasses?

A2: Studies have shown a correlation between grass seed size and susceptibility to this compound. Grasses with larger seeds tend to be less susceptible. []

Q3: Is this compound effective against nutgrass (Cyperus rotundus L.)?

A3: Research suggests that soil-incorporated this compound has minimal impact on nutgrass shoot numbers and tuber germination. Other herbicides like MSMA, 2,4-D, glyphosate, and cyperquat demonstrated greater efficacy in controlling nutgrass. []

Q4: Can this compound be used to manipulate weed emergence for management purposes?

A4: While some studies explored this compound for stimulating weed emergence, the results were inconsistent. Sodium azide proved to be a more reliable stimulant for this purpose. The effectiveness of such treatments depends on application rate, season, and post-treatment environment. []

Q5: Does this compound impact hard seeds (impermeable) of velvetleaf (Abutilon theophrasti)?

A5: this compound, even in gaseous form, showed no significant effect on the number or viability of hard velvetleaf seeds. This suggests that the hard seed coat effectively prevents this compound penetration. []

Q6: Can this compound be detoxified in corn (Zea mays L.)?

A6: Yes, NN-Diallyl-αα-dichloroacetamide (R-25788) acts as an effective antidote, significantly reducing this compound injury in corn. []

Q7: Is there information on this compound's material compatibility and stability under various conditions?

A7: The provided research papers did not focus on material compatibility and stability of this compound in detail.

Q8: Can this compound be used in controlled-release formulations?

A9: Research shows that non-chemically modified pearl cornstarch can be used as a controlled-release matrix for this compound. The release rate can be controlled by varying factors like steam-jet cooking temperature and starch concentration during encapsulation, the amount of this compound incorporated, and the drying method. []

Q9: What analytical methods were used to study this compound in the provided research?

A9: The research papers primarily relied on controlled greenhouse and field trials to evaluate this compound's herbicidal efficacy on various plant species. They did not focus on specific analytical techniques for this compound quantification or characterization.

Q10: Did the research discuss this compound's environmental impact and degradation?

A10: While the research papers did not explicitly address this compound's environmental impact, they highlighted its effect on various plant species, indicating its potential ecological implications.

Q11: Does the research mention alternatives to this compound for weed control?

A12: Yes, the research mentioned alternative herbicides for specific weed species. For instance, MSMA, 2,4-D, glyphosate, and cyperquat showed better efficacy against nutgrass compared to this compound. []

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